![molecular formula C17H25O3P B13800045 Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester CAS No. 70766-48-2](/img/structure/B13800045.png)
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, bis(bicyclo[221]hept-5-en-2-ylmethyl) methyl ester is a chemical compound with the molecular formula C22H27O3P It is known for its unique structure, which includes two bicyclo[221]hept-5-en-2-ylmethyl groups attached to a phosphorous acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester typically involves the reaction of phosphorous acid with bicyclo[2.2.1]hept-5-en-2-ylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve additional steps such as crystallization or recrystallization to further purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or other functionalized compounds.
Applications De Recherche Scientifique
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorous-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. These interactions are mediated by the binding of the compound to active sites on target molecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) phenyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäureanhydrid
Uniqueness
Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester is unique due to its specific ester groups and the presence of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moieties. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
70766-48-2 |
|---|---|
Formule moléculaire |
C17H25O3P |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
bis(2-bicyclo[2.2.1]hept-5-enylmethyl) methyl phosphite |
InChI |
InChI=1S/C17H25O3P/c1-18-21(19-10-16-8-12-2-4-14(16)6-12)20-11-17-9-13-3-5-15(17)7-13/h2-5,12-17H,6-11H2,1H3 |
Clé InChI |
GRHMZHVDKFWUNS-UHFFFAOYSA-N |
SMILES canonique |
COP(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


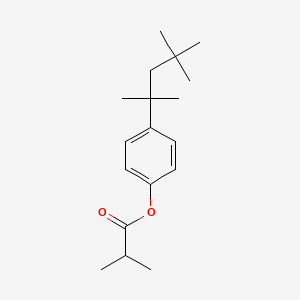
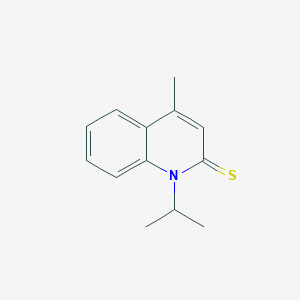



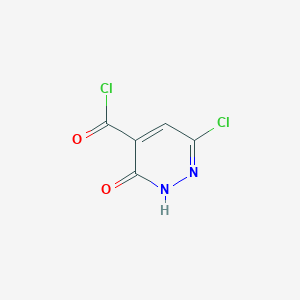
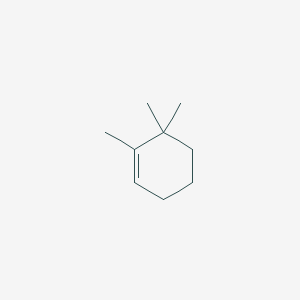
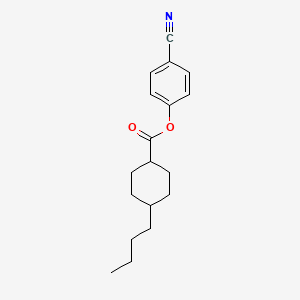
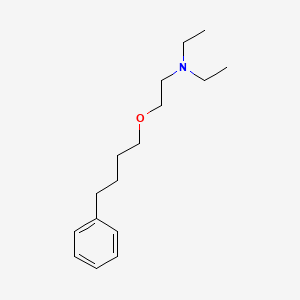
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)

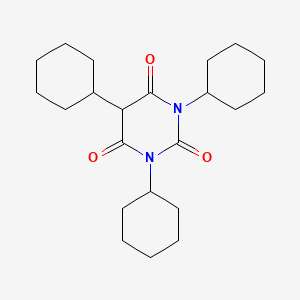

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
